molecular formula C21H18N2O5 B11208675 methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate

methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate

Cat. No.: B11208675
M. Wt: 378.4 g/mol
InChI Key: JFUJSAYQAKAURW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate involves several steps. One common method includes the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The reaction conditions are optimized to prevent partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.

Chemical Reactions Analysis

Methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline and benzoate moieties.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways . In industry, it can be used in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit aldosterone synthase, an enzyme involved in the regulation of sodium and water balance in the body . This inhibition leads to increased urinary output, making it a potential diuretic agent .

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O5/c1-28-21(27)13-8-2-3-10-15(13)22-19(25)16-18(24)14-9-4-6-12-7-5-11-23(17(12)14)20(16)26/h2-4,6,8-10,24H,5,7,11H2,1H3,(H,22,25)

InChI Key

JFUJSAYQAKAURW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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